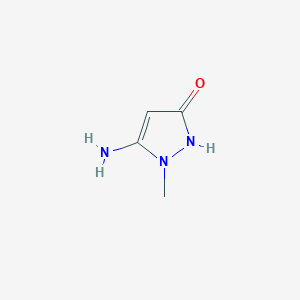

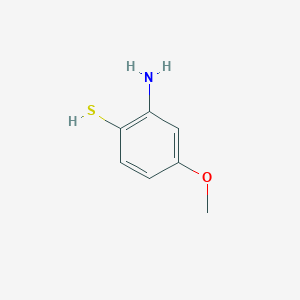

5-amino-1-methyl-1H-pyrazol-3-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Amino-1-methyl-1H-pyrazol-3-ol derivatives involves several strategies, including methylation reactions, ring closure, and rearrangements of precursor compounds. Methylation of substituted 5-amino-3-methylthio-1H-pyrazole with CH3I can result in the methylation of endocyclic nitrogens, with the product ratio influenced by the substituents on the pyrazole ring (Xue-Ling Ren et al., 2010). Additionally, the ring opening followed by ring closure reactions can afford novel derivatives with detailed chemical structure analysis supported by spectral data and computational studies (S. A. Halim & M. Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction analysis, revealing complex hydrogen-bonded arrangements and isomeric forms. These structural analyses provide insights into the electronic and spatial configurations essential for understanding the compound's reactivity and potential applications (J. Portilla et al., 2007).

Chemical Reactions and Properties

5-Amino-1-methyl-1H-pyrazol-3-ol and its derivatives undergo various chemical reactions, including cycloadditions and condensations, to yield functionally diverse pyrazole compounds. These reactions are pivotal for the synthesis of compounds with tailored properties for specific applications. The reactivity is significantly influenced by the compound's molecular structure, particularly the position and nature of substituents on the pyrazole ring (Chitrakar Ravi et al., 2017).

Physical Properties Analysis

The physical properties of 5-Amino-1-methyl-1H-pyrazol-3-ol derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are determined through comprehensive analysis and are influenced by the compound's molecular structure and intermolecular interactions within the crystal lattice (J. Quiroga et al., 2008).

Wissenschaftliche Forschungsanwendungen

Organic and Medicinal Synthesis

- Application Summary : 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis. They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- Methods of Application : The methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results or Outcomes : The outcomes include the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Medicinal Chemistry

- Application Summary : Aminopyrazoles, including 5-amino-pyrazoles, are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

- Methods of Application : The methods involve the design and synthesis of aminopyrazole-based compounds studied as active agents in different therapeutic areas .

- Results or Outcomes : The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Agrochemicals

- Application Summary : 5-Amino-pyrazoles are used as important raw materials and intermediates in the synthesis of agrochemicals .

- Methods of Application : The specific methods of application would depend on the particular agrochemical being synthesized. Generally, these compounds are used in various organic synthesis procedures .

- Results or Outcomes : The outcomes include the production of various agrochemicals that can be used for pest control, crop yield enhancement, and other agricultural applications .

Dyes

- Application Summary : 5-Amino-pyrazoles are used as important raw materials and intermediates in the synthesis of dyes .

- Methods of Application : The specific methods of application would depend on the particular dye being synthesized. Generally, these compounds are used in various organic synthesis procedures .

- Results or Outcomes : The outcomes include the production of various dyes that can be used in textiles, printing, and other industries .

Synthesis of Pyrazolopyridine Derivatives

- Application Summary : 5-Amino-pyrazoles can be used to synthesize pyrazolopyridine derivatives .

- Methods of Application : The specific methods of application would depend on the particular pyrazolopyridine derivative being synthesized .

- Results or Outcomes : The outcomes include the production of various pyrazolopyridine derivatives that can be used in further chemical reactions .

Synthesis of Substituted Pyrazoles

- Application Summary : 5-Amino-pyrazoles can be used to synthesize substituted pyrazoles .

- Methods of Application : The specific methods of application would depend on the particular substituted pyrazole being synthesized .

- Results or Outcomes : The outcomes include the production of various substituted pyrazoles that can be used in further chemical reactions .

Synthesis of Pyrazolo[3,4,-b]pyridines

- Application Summary : 5-Amino-pyrazoles can be used to synthesize pyrazolo[3,4,-b]pyridines .

- Methods of Application : The specific methods of application would depend on the particular pyrazolo[3,4,-b]pyridine being synthesized .

- Results or Outcomes : The outcomes include the production of various pyrazolo[3,4,-b]pyridines that can be used in further chemical reactions .

Eigenschaften

IUPAC Name |

3-amino-2-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-3(5)2-4(8)6-7/h2H,5H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPLFUJJHBGEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969118 | |

| Record name | 5-Amino-1-methyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-pyrazol-3-ol | |

CAS RN |

54167-77-0 | |

| Record name | NSC73554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-methyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-methyl-2,3-dihydro-1H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)